
N-(4-fluorophenyl)-4-(3-methylphenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-4-(3-methylphenyl)piperazine-1-carboxamide, also known as pFPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential use as a therapeutic agent in various medical conditions.
Wirkmechanismus
The exact mechanism of action of N-(4-fluorophenyl)-4-(3-methylphenyl)piperazine-1-carboxamide is not fully understood. However, it has been suggested that it acts as a partial agonist at the serotonin 5-HT1A receptor and an antagonist at the dopamine D2 receptor. These actions may contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-4-(3-methylphenyl)piperazine-1-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its therapeutic effects. Additionally, it has been shown to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-fluorophenyl)-4-(3-methylphenyl)piperazine-1-carboxamide in lab experiments is its ability to selectively target certain receptors in the brain. This allows for more precise manipulation of the neurochemical pathways involved in various medical conditions. However, one limitation is that the exact mechanism of action of N-(4-fluorophenyl)-4-(3-methylphenyl)piperazine-1-carboxamide is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-fluorophenyl)-4-(3-methylphenyl)piperazine-1-carboxamide. One area of research is the development of more selective and potent derivatives of N-(4-fluorophenyl)-4-(3-methylphenyl)piperazine-1-carboxamide that can target specific receptors in the brain. Additionally, more research is needed to fully understand the mechanism of action of N-(4-fluorophenyl)-4-(3-methylphenyl)piperazine-1-carboxamide and how it can be used to treat various medical conditions. Finally, more studies are needed to determine the long-term safety and efficacy of N-(4-fluorophenyl)-4-(3-methylphenyl)piperazine-1-carboxamide in humans.
Synthesemethoden
The synthesis of N-(4-fluorophenyl)-4-(3-methylphenyl)piperazine-1-carboxamide can be achieved through several methods, including the reaction of 4-fluoroaniline with 3-methylbenzyl chloride in the presence of a base, followed by the reaction with piperazine-1-carboxamide. Another method involves the reaction of 4-fluoroaniline with 3-methylbenzyl bromide in the presence of a base, followed by the reaction with piperazine-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
PFPP has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. Additionally, it has been studied for its potential use in the treatment of substance abuse disorders, such as cocaine and methamphetamine addiction.
Eigenschaften
Molekularformel |
C18H20FN3O |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-4-(3-methylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H20FN3O/c1-14-3-2-4-17(13-14)21-9-11-22(12-10-21)18(23)20-16-7-5-15(19)6-8-16/h2-8,13H,9-12H2,1H3,(H,20,23) |
InChI-Schlüssel |
CSFSRFNUWYWNPC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Kanonische SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281791.png)
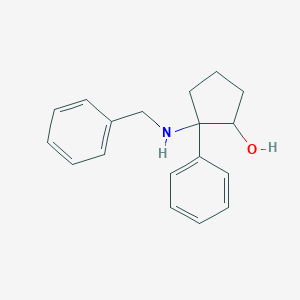
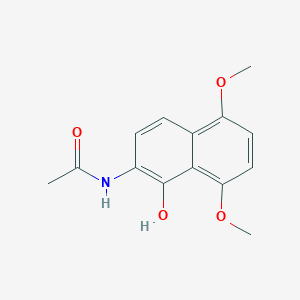
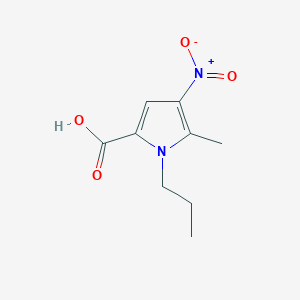
![N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine](/img/structure/B281803.png)

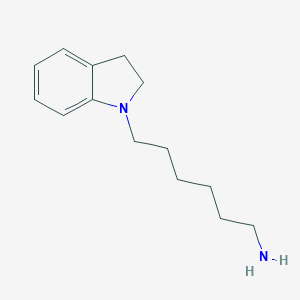
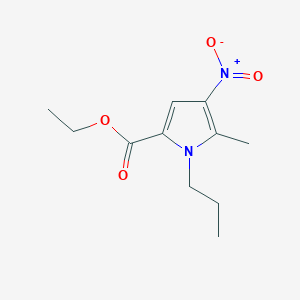
![Butyl2-[3-(hydroxyimino)propyl]-3-methoxybenzoate](/img/structure/B281812.png)
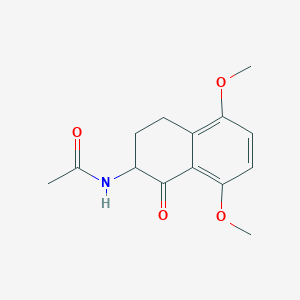
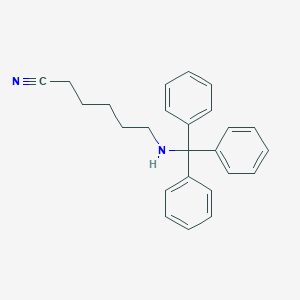
![2-nitro-N-[6-({2-nitrobenzoyl}amino)hexyl]benzamide](/img/structure/B281816.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281821.png)
![2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]-N,N-dimethylacetamide](/img/structure/B281822.png)